molecular formula C17H17BrN2O B14671508 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol CAS No. 38176-90-8

2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol

Cat. No.: B14671508
CAS No.: 38176-90-8
M. Wt: 345.2 g/mol
InChI Key: RXIKBPCNBYLLTD-UHFFFAOYSA-N
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Description

2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol is an organic compound that belongs to the class of phenanthridine derivatives. This compound features a bromine atom attached to the phenanthridine ring and an amino group linked to a butanol chain. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol typically involves multiple steps, starting with the bromination of phenanthridine. The brominated phenanthridine is then reacted with an appropriate amine to introduce the amino group. Finally, the butanol chain is attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenanthridine derivatives without the bromine atom.

    Substitution: Formation of hydroxyl or amino-substituted phenanthridine derivatives.

Scientific Research Applications

2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol
  • 2-[(2-Fluorophenanthridin-6-yl)amino]butan-1-ol
  • 2-[(2-Iodophenanthridin-6-yl)amino]butan-1-ol

Uniqueness

2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.

Properties

CAS No.

38176-90-8

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

2-[(2-bromophenanthridin-6-yl)amino]butan-1-ol

InChI

InChI=1S/C17H17BrN2O/c1-2-12(10-21)19-17-14-6-4-3-5-13(14)15-9-11(18)7-8-16(15)20-17/h3-9,12,21H,2,10H2,1H3,(H,19,20)

InChI Key

RXIKBPCNBYLLTD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NC2=C(C=C(C=C2)Br)C3=CC=CC=C31

Origin of Product

United States

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